3-cyclohexyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
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Overview
Description
3-cyclohexyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a quinoline derivative, and a dithiolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The key steps include:
Formation of the Quinoline Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dithiolo Ring: This step requires the use of sulfur-containing reagents to form the dithiolo ring.
Attachment of the Cyclohexyl Group: This is achieved through alkylation reactions using cyclohexyl halides.
Final Assembly: The final step involves the coupling of the quinoline derivative with the cyclohexyl group and the dithiolo ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl group or the quinoline ring using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and Grignard reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and substituted cyclohexyl or quinoline compounds.
Scientific Research Applications
3-cyclohexyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The dithiolo ring and quinoline moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
- 4-(1,1,3,3-tetramethylbutyl)phenol
- 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Uniqueness
3-cyclohexyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is unique due to its specific combination of a cyclohexyl group, a quinoline derivative, and a dithiolo ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H29NOS3 |
---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
3-cyclohexyl-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
InChI |
InChI=1S/C23H29NOS3/c1-14-12-15(2)20-17(13-14)19-21(27-28-22(19)26)23(3,4)24(20)18(25)11-10-16-8-6-5-7-9-16/h12-13,16H,5-11H2,1-4H3 |
InChI Key |
JYVIYZIUPYIFJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)CCC4CCCCC4)(C)C)SSC3=S)C |
Origin of Product |
United States |
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